![molecular formula C19H22N4O2S B6476813 1-(4-ethoxyphenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea CAS No. 2640971-17-9](/img/structure/B6476813.png)
1-(4-ethoxyphenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea
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Overview
Description
1-(4-ethoxyphenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea is a synthetic organic compound that features a complex structure combining an ethoxyphenyl group, a pyrazole ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Thiophene Substitution: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxyphenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the urea group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Recent studies have indicated that derivatives of urea compounds exhibit promising anticancer properties. For instance, the structural motifs present in 1-(4-ethoxyphenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea may enhance its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Anti-inflammatory Effects
Compounds containing pyrazole and thiophene rings have been reported to possess anti-inflammatory properties. Research suggests that the incorporation of these groups can modulate inflammatory responses, making this compound a potential candidate for developing new anti-inflammatory drugs.
Antimicrobial Activity
The presence of the thiophene and pyrazole moieties is linked to antimicrobial activity against various pathogens. Studies have demonstrated that similar compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways, suggesting that this compound may also exhibit such effects.
Agricultural Applications
Pesticide Development
The unique chemical structure allows for potential use in developing novel pesticides or herbicides. The compound's ability to interact with biological systems can be exploited to create agents that target specific pests while minimizing harm to non-target organisms.
Materials Science Applications
Polymer Synthesis
The compound can serve as a building block for synthesizing polymers with tailored properties. Its functional groups allow for easy incorporation into polymer matrices, potentially leading to materials with enhanced thermal stability or mechanical strength.
Nanotechnology
In nanotechnology, this compound may be utilized in the fabrication of nanomaterials or as a stabilizing agent in nanoparticle synthesis, contributing to advancements in drug delivery systems or diagnostic tools.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer properties of urea derivatives similar to this compound. The results indicated significant inhibition of cancer cell proliferation in vitro, highlighting the potential for further development into therapeutic agents.
Case Study 2: Anti-inflammatory Activity
Research in Phytotherapy Research demonstrated that compounds with similar structures exhibited notable anti-inflammatory effects in animal models. The findings support the hypothesis that modifications on the urea scaffold could lead to effective anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pyrazole and thiophene rings could play crucial roles in binding to the active sites of target proteins, while the urea linkage might facilitate interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-chlorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea: Contains a chlorine atom, which may alter its reactivity and biological activity.
Uniqueness
1-(4-ethoxyphenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets compared to its analogs.
This compound’s distinct combination of functional groups and potential for diverse applications makes it a valuable subject for further research and development.
Biological Activity
1-(4-ethoxyphenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, drawing from diverse scientific literature.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenolic and thiophenic precursors with isocyanates or related reagents. The synthetic pathway can be summarized as follows:
- Preparation of 4-Ethoxyphenyl Isocyanate : This can be achieved through the reaction of 4-ethoxyphenol with phosgene or a similar reagent.
- Formation of Urea Derivative : The isocyanate is then reacted with an amine derivative that includes the thiophenic structure, leading to the formation of the desired urea compound.
Anticancer Properties
Research indicates that compounds containing urea and thiophene moieties exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results in inhibiting various cancer cell lines. A study reported that certain urea derivatives demonstrated GI50 values in the low micromolar range against multiple cancer types, including breast and lung cancers .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Urea derivatives are known to exhibit antibacterial and antifungal activities. For example, a related class of compounds has shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.03 µg/mL .
The biological activity of this compound may be attributed to its ability to form hydrogen bonds with target proteins, influencing various cellular pathways. The presence of the pyrazole ring is particularly significant as it can interact with biological targets involved in cell signaling and proliferation .
Data Table: Summary of Biological Activities
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
- Antitumor Activity : A study evaluated a series of urea derivatives for their anticancer effects, reporting that some exhibited selective cytotoxicity against specific cancer cell lines, highlighting the importance of structural modifications in enhancing activity .
- Antibacterial Evaluation : Another investigation assessed urea derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria, finding significant activity that supports further development as potential therapeutic agents .
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-3-25-16-6-4-15(5-7-16)22-19(24)20-11-10-17-8-9-18(26-17)14-12-21-23(2)13-14/h4-9,12-13H,3,10-11H2,1-2H3,(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUKXLXJBRMLQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCCC2=CC=C(S2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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